Xylamine

Neurochemistry Neurotoxicity In Vivo Selectivity

Researchers requiring stable, non-reversible norepinephrine transporter (NET) blockade often face washout and signal decay issues inherent to reversible inhibitors. Xylamine (N-2-chloroethyl-N-ethyl-2-methylbenzylamine) solves this by acting as an irreversible alkylating agent that permanently disables NET upon active transport and intracellular cyclization to a reactive aziridinium ion. - Produces an 85% irreversible inhibition of [3H]norepinephrine uptake after a single 30-minute exposure at 10 µM, remaining stable through tissue washing. - Selectively depletes brain norepinephrine without affecting dopamine, enabling clean noradrenergic lesion models for long-term behavioral studies. - Serves as a critical comparator to DSP-4 and 6-OHDA for parsing noradrenergic-specific effects from off-target or dopaminergic confounds.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 78686-02-9
Cat. No. B1683421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylamine
CAS78686-02-9
SynonymsN-2-chloroethyl-N-ethyl-2-methylbenzylamine
xylamine
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCCN(CCCl)CC1=CC=CC=C1C
InChIInChI=1S/C12H18ClN/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3
InChIKeyXHRCFGDFESIFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xylamine: Core Identity and Key Characteristics


Xylamine (N-2-chloroethyl-N-ethyl-2-methylbenzylamine) is a monoaminergic neurotoxin and benzylamine derivative [1]. It functions as an irreversible inhibitor of the norepinephrine transporter (NET), acting as a substrate for the uptake mechanism and subsequently alkylating the transporter [1][2]. It is a nitrogen mustard that cyclizes in solution to form a reactive aziridinium ion responsible for its alkylating activity [3]. As a noradrenergic neurotoxin, its utility in research is specific and distinct from reversible uptake inhibitors.

1 Irreversible NET inactivation requires active uptake and aziridinium ion formation
2 Noradrenergic lesion model support with reported NE selectivity over dopamine
3 Model-dependent potency demands concentration optimization per experimental system

Why Xylamine Cannot Be Substituted


Unlike common reversible norepinephrine uptake inhibitors (e.g., desipramine, cocaine), xylamine acts as an irreversible alkylating agent, permanently disabling the transporter upon binding [1][2]. Its unique mechanism of action—requiring active transport into the neuron followed by cyclization to a reactive aziridinium ion—produces a distinct pharmacological profile [3]. Furthermore, the selectivity of xylamine for noradrenergic over dopaminergic neurons is not absolute and varies significantly across experimental models, differing from other neurotoxins like DSP-4 and 6-hydroxydopamine [4]. These mechanistic and selectivity nuances mean that substituting xylamine with a generic uptake inhibitor or another noradrenergic neurotoxin without careful validation will likely produce divergent experimental outcomes.

Reversible NET inhibitors
Cannot replicate irreversible alkylation; effects wash out and do not produce stable transporter inactivation.
DSP-4 or 6-OHDA
Selectivity profiles and off-target binding (e.g., opioid receptors) may differ, potentially altering lesion specificity.
Model-dependent potency shifts
IC50 varies ~50-fold across cell models; direct dose transfer without re-validation may lead to over- or under-dosing.

Xylamine Differentiation Evidence


Norepinephrine vs. Dopamine Depletion Selectivity

Xylamine demonstrates a marked selectivity for depleting norepinephrine over dopamine in rat brain following systemic administration. This contrasts with the nonselective catecholamine neurotoxin 6-hydroxydopamine (6-OHDA), which depletes both norepinephrine and dopamine [1]. At a dose of 10-50 mg/kg i.p., xylamine reduced norepinephrine levels in the cortex and hypothalamus but had no effect on striatal dopamine levels, confirming its preferential action on noradrenergic neurons [1].

NE vs. DA depletion
Head-to-head
Depletes cortical/hypothalamic NE; no striatal DA loss (10–50 mg/kg i.p., rat)
Supports noradrenergic lesion specificity
6-OHDA comparator depletes both catecholamines
Neurochemistry Neurotoxicity In Vivo Selectivity

Striatal Dopamine Uptake Unaffected

In synaptosomal preparations from rat cortex, xylamine at doses of 10-50 mg/kg i.p. significantly reduced norepinephrine uptake. However, in striatal preparations, dopamine uptake remained completely unaffected [1]. This in vitro finding corroborates the in vivo selectivity for noradrenergic over dopaminergic terminals, differentiating xylamine from less selective uptake inhibitors [1].

Striatal DA uptake
Head-to-head
Cortical NE uptake reduced; striatal DA uptake unaffected (ex vivo synaptosomes)
Confirms terminal-level selectivity for NE
Internal control validates noradrenergic targeting
Synaptosomal Uptake Neurochemistry In Vitro Selectivity

Uptake Inhibition Potency Across Models

The potency of xylamine for inhibiting norepinephrine uptake varies significantly across different in vitro models. In organ-cultured rat superior cervical ganglia (SCG), xylamine exhibits an IC50 of approximately 0.3 µM [1]. In contrast, its potency in PC12 pheochromocytoma cells is considerably lower, with an IC50 of 15 µM [2]. This model-dependent potency highlights the importance of experimental context when selecting xylamine.

Uptake IC50 across models
Method context
SCG: 0.3 µM; PC12: 15 µM (~50-fold difference)
Model-dependent potency requires careful dose selection
Direct transfer between models may yield under-/over-dosing
Uptake Kinetics IC50 Noradrenergic

Opiate Receptor Off-Target Binding

Both xylamine and its close analog DSP-4 exhibit off-target binding to opiate receptors. Xylamine competes with [3H]-naloxone for opiate binding sites with an IC50 of approximately 1 µM, a potency comparable to DSP-4 [1]. This effect is blocked by excess naloxone but not by the norepinephrine uptake inhibitors cocaine or desipramine [1]. This finding indicates that the noradrenergic neurotoxic effects of xylamine may be confounded by direct interactions with the opioid system, a critical consideration for experimental design.

Opioid receptor binding
Head-to-head
IC50 ~1 µM at [3H]-naloxone sites; comparable to DSP-4
Off-target opioid interaction may confound noradrenergic assays
Blocked by naloxone, not by cocaine/desipramine
Off-target Effects Opiate Receptor Selectivity

Two-Way Active Avoidance Impairment

Systemic administration of xylamine (50 mg/kg, i.p.) caused a significant impairment in two-way active avoidance learning in rats, an effect shared with DSP-4 [1]. This behavioral deficit was blocked by pretreatment with the norepinephrine uptake inhibitor desipramine (20 mg/kg, i.p.), confirming that the effect is dependent on the noradrenergic uptake system [1]. In contrast, the selective serotonergic neurotoxin p-chloroamphetamine (PCA) did not produce this avoidance impairment, underscoring the noradrenergic specificity of the behavioral effect [1].

Avoidance learning impairment
Head-to-head
50 mg/kg i.p. impairs two-way active avoidance; blocked by desipramine
Supports behavioral noradrenergic endpoint specificity
PCA (serotonergic) does not cause impairment
Behavioral Pharmacology Learning and Memory In Vivo

Irreversible Uptake Inhibition Mechanism

Xylamine's irreversible inhibition of norepinephrine uptake is a key differentiator from common reversible uptake inhibitors like cocaine and desipramine [1]. Incubation of cultured rat superior cervical ganglia with 10 µM xylamine for 30 minutes resulted in an 85% irreversible inhibition of [3H]norepinephrine uptake, which persisted even after washing away unbound drug [1]. This contrasts with reversible inhibitors, whose effects are washed out. The irreversible action stems from xylamine's conversion to a reactive aziridinium ion, which alkylates the transporter [2].

Irreversible inhibition
Class-level
85% inhibition after 30 min 10 µM exposure, persists after washout
Irreversible alkylation enables stable lesion creation
Reversible inhibitors lose effect upon washout
Mechanism of Action Irreversible Inhibition Alkylating Agent

Xylamine Application Scenarios


Noradrenergic Lesions in Rodent Models

Xylamine's demonstrated ability to selectively deplete brain norepinephrine without affecting dopamine makes it a valuable tool for creating specific noradrenergic lesions [1]. This is particularly useful in studies investigating the role of the noradrenergic system in learning, memory, anxiety, and stress responses, as evidenced by its impairment of two-way active avoidance learning [2]. The irreversible nature of its inhibition ensures a stable lesion for long-term behavioral experiments [3].

NET Molecular Pharmacology

As an irreversible inhibitor that acts as a substrate for the NET, xylamine serves as a potent molecular probe for studying transporter function and regulation [1]. Its use in PC12 cells and cultured sympathetic neurons allows for detailed analysis of NET trafficking, turnover, and the cellular consequences of irreversible inhibition [2][3]. The model-dependent potency (IC50 ranging from 0.3 µM to 15 µM) necessitates careful dose-response characterization in each specific system [2][3].

Noradrenergic Neurotoxin Comparisons

Xylamine's unique profile—including its selectivity for norepinephrine over dopamine [1], its off-target binding to opiate receptors [2], and its behavioral effects [3]—makes it a critical comparator compound for studies aiming to differentiate the mechanisms and specificity of various noradrenergic neurotoxins. Researchers can use xylamine in parallel with DSP-4 or 6-OHDA to parse out which observed effects are truly noradrenergic-specific versus off-target or dopaminergic confounds [4].

Irreversible Transporter Inactivation Assays

For experiments requiring a stable, non-reversible blockade of norepinephrine uptake that persists through tissue washing or long incubation periods, xylamine is the tool of choice over reversible inhibitors [1]. This is exemplified by its use in organ-cultured superior cervical ganglia, where a 30-minute exposure to 10 µM xylamine produces an 85% irreversible inhibition of [3H]norepinephrine uptake that remains after washing [1].

Application
Selection Property
Validation Focus
Noradrenergic lesion studies
Irreversible NET inactivation and NE selectivity
NE vs. DA depletion in target brain regions
NET molecular pharmacology
Substrate-dependent alkylating mechanism
Model-specific uptake inhibition potency
Neurotoxin comparator studies
Unique selectivity and off-target profile
Differential effects vs. DSP-4, 6-OHDA
Irreversible inactivation assays
Persistent NET blockade after washout
Wash-resistant inhibition vs. reversible controls

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